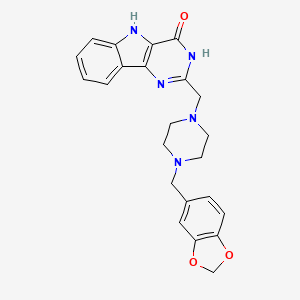

4H-Pyrimido(5,4-b)indol-4-one, 2-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)methyl)-1,5-dihydro-

Description

Structural Classification of Pyrimidoindole Heterocycles

Pyrimidoindoles constitute a class of nitrogen-containing heterocycles formed by the fusion of a pyrimidine ring with an indole system. The 4H-pyrimido[5,4-b]indol-4-one scaffold features a pyrimidine ring (positions 5,4-b) annulated to an indole moiety, creating a planar, conjugated π-system that exhibits aromatic stability. The numbering system follows IUPAC conventions, with the pyrimidine nitrogen atoms at positions 1 and 3, and the indole nitrogen at position 9b.

Key structural variations arise from substituents at strategic positions:

- Position 2 : Often modified with alkyl or aryl groups to modulate electronic and steric properties. In the target compound, a ((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)methyl) group introduces conformational flexibility and hydrogen-bonding capacity.

- Position 4 : The ketone oxygen (4-one) contributes to dipole interactions and serves as a hydrogen-bond acceptor.

- Position 5 : The 1,5-dihydro state indicates partial saturation, altering ring geometry and electron distribution compared to fully aromatic analogs.

Table 1: Representative Pyrimidoindole Derivatives and Their Substituents

The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) in the target compound introduces a methylenedioxy bridge, enhancing lipophilicity and π-stacking potential. Quantum mechanical calculations suggest this group increases electron density at the indole nitrogen, potentially influencing binding interactions.

Historical Development of Benzodioxol-Piperazinylmethyl Analogues

The integration of piperazine and benzodioxole motifs into heterocyclic frameworks emerged from structure-activity relationship (SAR) studies targeting central nervous system receptors and kinase inhibitors. Early work on pyrido[4,3-b]indoles (e.g., carbidine analogs) demonstrated that substituents at position 2 significantly affect biological activity. This insight drove the design of pyrimidoindole derivatives with extended side chains capable of interacting with allosteric binding pockets.

Critical milestones in analogue development include:

- 2005 : First synthesis of 5H-pyrimido[5,4-b]indole, establishing baseline reactivity for subsequent functionalization.

- 2013 : Identification of pyrimido[5,4-b]indoles as TTK protein kinase inhibitors through scaffold-hopping strategies, validating their role in modulating enzymatic activity.

- 2017 : Expansion to pyrimido[5,4-b]indole-4-one derivatives, where ketone introduction improved metabolic stability compared to parent compounds.

- 2021 : Development of F400-0188, a chlorophenyl-substituted analogue demonstrating the feasibility of incorporating bulky aryl groups at position 5.

Table 2: Timeline of Key Synthetic Advances

The target compound's piperazinylmethyl linker represents a strategic design choice, balancing flexibility and rigidity. Molecular modeling studies suggest the piperazine nitrogen atoms participate in salt bridges with acidic residues in target proteins, while the benzodioxole group engages in edge-to-face aromatic interactions. Synthetic routes typically employ Ullmann coupling or Buchwald-Hartwig amination to introduce the piperazine-benzodioxole side chain, followed by cyclocondensation to form the pyrimidoindole core.

Properties

CAS No. |

239093-24-4 |

|---|---|

Molecular Formula |

C23H23N5O3 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

2-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3,5-dihydropyrimido[5,4-b]indol-4-one |

InChI |

InChI=1S/C23H23N5O3/c29-23-22-21(16-3-1-2-4-17(16)24-22)25-20(26-23)13-28-9-7-27(8-10-28)12-15-5-6-18-19(11-15)31-14-30-18/h1-6,11,24H,7-10,12-14H2,(H,25,26,29) |

InChI Key |

NSFZGOKZOGHPKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=NC5=C(C(=O)N4)NC6=CC=CC=C65 |

Origin of Product |

United States |

Biological Activity

The compound 4H-Pyrimido(5,4-b)indol-4-one, 2-((4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)methyl)-1,5-dihydro- is a complex heterocyclic structure that combines elements of pyrimidine and indole chemistry. It has garnered attention for its significant biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrimido[5,4-b]indole core , characterized by a fused ring system containing both nitrogen and carbon atoms. Its unique substitution pattern enhances its reactivity and biological activity.

Molecular Formula

- C : 19

- H : 21

- N : 3

- O : 2

Functional Groups

The presence of functional groups such as piperazine and benzodioxole contributes to its diverse biological interactions.

Antiviral Activity

Research indicates that compounds within the pyrimido[5,4-b]indole class exhibit significant antiviral properties. The specific compound under discussion has been shown to activate Toll-like receptor 4 (TLR4) , which plays a crucial role in the innate immune response. Activation of TLR4 leads to the production of various cytokines that can enhance antiviral immunity .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer effects against various human cancer cell lines. For example:

- HeLa cells (cervical cancer) : GI50 value of 15.38 µM

- PC-3 cells (prostate cancer) : GI50 value of 19.67 µM

- A-549 cells (lung cancer) : GI50 value of 4.37 µM

These results indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and disrupt essential cellular processes, making it a candidate for further development into antimicrobial therapies .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications at specific positions on the pyrimido[5,4-b]indole scaffold can significantly influence biological activity. For instance:

- Substitution at N-5 with short alkyl groups has been found to reduce cytotoxicity while maintaining TLR4 activation.

- Variations in the benzodioxole moiety have been linked to differential cytokine production profiles .

Table: Summary of SAR Findings

| Position | Modification Type | Effect on Activity |

|---|---|---|

| N-3 | Alkyl substitution | Enhanced TLR4 activation |

| N-5 | Short alkyl groups | Reduced cytotoxicity |

| Carboxamide | Phenyl substitution | Altered cytokine release patterns |

Case Study 1: TLR4 Activation

A high-throughput screening identified this compound as a potent TLR4 stimulator in both human and mouse cells. The study utilized primary bone marrow-derived dendritic cells (mBMDC) and HEK293 cells transfected with TLR4 to assess cytokine production . The results indicated that different structural modifications led to varying levels of IL-6 and IP-10 production, highlighting the importance of precise chemical structure in mediating immune responses.

Case Study 2: Anticancer Efficacy

In a recent study evaluating the anticancer properties against breast cancer (MCF-7), cervical cancer (HeLa), prostate cancer (PC-3), and lung cancer (A-549) cell lines, the compound demonstrated significant cytotoxic effects with varying GI50 values. The study also assessed morphological changes in cancer cells at their GI50 concentrations, confirming apoptosis induction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrimidoindolone core is a versatile scaffold for drug discovery. Below is a detailed comparison of structurally related compounds, focusing on substituents, biological activities, and key findings:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives

Key Observations:

Substituent Impact on Activity: Fluorine and Benzyl Groups: Fluorine at position 8 and benzyl groups at positions 3 and 5 (e.g., compound in ) significantly enhance antiviral activity against HBV. The 2-methoxybenzyl group at position 3 improves binding affinity compared to unsubstituted analogs.

Crystallographic and Molecular Insights: The nanomolar anti-HBV compound () crystallizes in a monoclinic system (space group P21/n) with unit cell dimensions a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å. Hirshfeld surface analysis revealed intermolecular hydrogen bonds stabilizing the crystal lattice, which may correlate with in vivo stability .

Comparative Potency: Alkylthio derivatives () lack the fluorinated or aromatic substituents seen in HBV inhibitors, resulting in divergent activity (anti-inflammatory vs. antiviral). The 3-amino derivative () shows moderate platelet inhibition, highlighting the scaffold’s versatility for diverse therapeutic applications.

Q & A

Q. Q1. What are the key synthetic pathways for preparing 4H-Pyrimido(5,4-b)indol-4-one derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols. For example, cyclization under acidic conditions (e.g., 18% HCl at 120°C for 10 hours) is critical for forming the pyrimidoindole core, as demonstrated in related compounds . Substituent introduction (e.g., piperazinylmethyl groups) may require nucleophilic substitution or reductive amination. Optimization includes monitoring reaction progress via TLC and adjusting pH during workup to isolate intermediates . Yield improvements may involve temperature control (e.g., room temperature vs. reflux) and catalytic additives (e.g., p-toluenesulfonic acid) .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy: Use and NMR to confirm substituent integration and coupling patterns. For example, aromatic protons in the benzodioxole moiety appear as distinct doublets (δ ~6.8–7.5 ppm), while piperazine protons resonate as broad singlets (δ ~2.5–3.5 ppm) .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination (e.g., expected [M+H] for CHNO: ~449.21) .

- HPLC Purity Assessment: Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and UV detection to quantify impurities (<2%) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly for Toll-Like Receptor 4 (TLR4) modulation?

Methodological Answer:

- Core Modifications: Synthesize analogs with varying substituents on the piperazine (e.g., benzodioxole vs. chlorophenyl groups) and pyrimidoindole (e.g., hydroxy vs. methoxy groups) to assess TLR4 binding .

- In Vitro Assays: Use HEK-Blue™ hTLR4 cells to measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) reporters. Compare IC values across analogs .

- Computational Docking: Perform molecular modeling (e.g., AutoDock Vina) to predict interactions with TLR4/MD2 complex, focusing on hydrophobic pockets near Leu78 and Phe121 .

Q. Q4. What strategies resolve contradictions in experimental data, such as discrepancies between computational predictions and biological assay results?

Methodological Answer:

- Data Triangulation: Cross-validate computational models (e.g., ADMET predictions) with in vitro permeability (Caco-2 assays) and metabolic stability (microsomal incubation) .

- Control Experiments: Include known TLR4 agonists/inhibitors (e.g., LPS, TAK-242) to confirm assay validity. Replicate synthesis batches to rule out impurity effects (e.g., residual solvents >0.1%) .

- Statistical Analysis: Apply multivariate regression to identify structural descriptors (e.g., logP, polar surface area) correlating with activity outliers .

Q. Q5. How can researchers assess the compound’s physicochemical properties for drug-likeness and bioavailability?

Methodological Answer:

- Lipophilicity: Measure logP via shake-flask method or HPLC-derived retention times. Target logP ~2–5 for optimal membrane permeability .

- Solubility: Perform kinetic solubility assays in PBS (pH 7.4) and simulate gastrointestinal conditions (e.g., FaSSIF/FeSSIF media) .

- Permeability: Use parallel artificial membrane permeability assays (PAMPA) or MDCK cell monolayers to predict intestinal absorption .

Experimental Design & Data Analysis

Q. Q6. What are best practices for designing dose-response studies to evaluate toxicity and efficacy in preclinical models?

Methodological Answer:

- Dose Range-Finding: Start with in vitro cytotoxicity (e.g., HepG2 cells, IC ~10–100 μM) to establish safe doses. Use OECD guidelines for acute oral toxicity in rodents (e.g., 5–300 mg/kg) .

- Efficacy Metrics: In TLR4-mediated inflammation models (e.g., LPS-induced septic shock), measure cytokine levels (IL-6, TNF-α) via ELISA and survival rates .

- Statistical Power: Apply ANOVA with post-hoc Tukey tests (n ≥ 6 per group) to ensure significance (p < 0.05) .

Q. Q7. How should researchers address low synthetic yields or unexpected byproducts during scale-up?

Methodological Answer:

- Process Optimization: Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, replacing ethanol with DMF may improve solubility during cyclization .

- Byproduct Identification: Employ LC-MS/MS to characterize impurities. Common issues include incomplete deprotection of benzodioxole (requires extended HCl treatment) .

- Purification Techniques: Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity batches (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.